Vortioxetine is an antidepressant medication indicated for the treatment of major depressive disorder (MDD). It is classified as a serotonin modulator and stimulator (SMS) as it has a multimodal mechanism of action towards the serotonin neurotransmitter system whereby it simultaneously modulates one or more serotonin receptors and inhibits the reuptake of serotonin. More specifically, vortioxetine acts via the following biological mechanisms: as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors. SMSs were developed because there are many different subtypes of serotonin receptors, however, not all of these receptors appear to be involved in the antidepressant effects of SRIs. Some serotonin receptors seem to play a relatively neutral or insignificant role in the regulation of mood, but others, such as 5-HT1A autoreceptors and 5-HT7 receptors, appear to play an oppositional role in the efficacy of SRIs in treating depression.
Vortioxetine is a serotonergic antidepressant used for major depression disorders. Vortioxetine has been associated with a low rate of minor serum aminotransferase elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.
A piperazine derivative that acts as a serotonin reuptake inhibitor, as a 5-HT3 receptor antagonist, and 5-HT1A receptor agonist. It is used for the treatment of anxiety and depression.
See also: Vortioxetine Hydrobromide (active moiety of).
Vortioxetine
CAS No.: 508233-74-7
VCID: VC0546869
Molecular Formula: C18H22N2S
Molecular Weight: 298.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
What is Vortioxetine?Vortioxetine, marketed under brand names such as Trintellix (US) and Brintellix (EU), is classified as a serotonin modulator and stimulator (SMS). It was approved for medical use in the United States and European Union in 2013. Its primary indication is the treatment of MDD in adults. The drug is administered orally in tablet form, with typical doses ranging from 5 mg to 20 mg per day . Mechanism of ActionVortioxetine increases serotonin concentrations in the brain by inhibiting its reuptake at synapses while also interacting with multiple serotonin receptor subtypes. Its mechanism involves:
These combined actions enhance serotonergic neurotransmission while also affecting dopaminergic, noradrenergic, cholinergic, histaminergic, and glutamatergic systems. This multimodal activity distinguishes vortioxetine from traditional selective serotonin reuptake inhibitors (SSRIs) . Major Depressive DisorderVortioxetine has demonstrated efficacy in treating MDD through multiple clinical trials:
Cognitive EffectsVortioxetine has shown pro-cognitive effects due to its ability to modulate neurotransmitters beyond serotonin. This includes improvements in executive function, memory, and processing speed in patients with MDD . Common Side EffectsThe most frequently reported adverse effects include:
Serious Adverse EffectsRare but serious side effects include:
Cardiovascular and Metabolic ImpactUnlike some antidepressants, vortioxetine has a minimal effect on weight gain or cardiovascular parameters such as blood pressure or QTc interval . Comparative Analysis with Other Antidepressants
Dosage and AdministrationVortioxetine is available in tablet forms of 5 mg, 10 mg, and 20 mg:
Dose adjustments may be necessary for specific populations such as elderly patients or those with hepatic impairment. |
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CAS No. | 508233-74-7 | ||||||||||||||||||||||||
Product Name | Vortioxetine | ||||||||||||||||||||||||
Molecular Formula | C18H22N2S | ||||||||||||||||||||||||
Molecular Weight | 298.4 g/mol | ||||||||||||||||||||||||
IUPAC Name | 1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | ||||||||||||||||||||||||
Standard InChI | InChI=1S/C18H22N2S/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 | ||||||||||||||||||||||||
Standard InChIKey | YQNWZWMKLDQSAC-UHFFFAOYSA-N | ||||||||||||||||||||||||
SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | ||||||||||||||||||||||||
Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C | ||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||
Shelf Life | stable if stored as directed /Vortioxetine hydrobromide/ | ||||||||||||||||||||||||
Solubility | In water, 7.8 mg/L at 25 °C (est) | ||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||
Synonyms | 1-(2-(2,4-dimethylphenylsulfanyl)phenyl)piperazine brintellix Lu AA21004 Lu-AA21004 LuAA21004 vortioxetine vortioxetine hydrobromide |
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Vapor Pressure | 5.43X10-8 mm Hg at 25 °C (est) | ||||||||||||||||||||||||
Reference | 1: Spieler D, Namendorf C, Namendorf T, Uhr M. abcb1ab p-glycoprotein is involved in the uptake of the novel antidepressant vortioxetine into the brain of mice. J Psychiatr Res. 2019 Feb;109:48-51. doi: 10.1016/j.jpsychires.2018.11.009. Epub 2018 Nov 10. PubMed PMID: 30476727. 2: Gonda X, Sharma SR, Tarazi FI. Vortioxetine: a novel antidepressant for the treatment of major depressive disorder. Expert Opin Drug Discov. 2019 Jan;14(1):81-89. doi: 10.1080/17460441.2019.1546691. Epub 2018 Nov 20. PubMed PMID: 30457395. 3: Marchiafava M, Piccirilli M, Bedetti C, Baglioni A, Menna M, Elisei S. Effectiveness of serotonergic drugs in the management of problem behaviors in patients with neurodevelopmental disorders. Psychiatr Danub. 2018 Nov;30(Suppl 7):644-647. PubMed PMID: 30439864. | ||||||||||||||||||||||||
PubChem Compound | 9966051 | ||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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